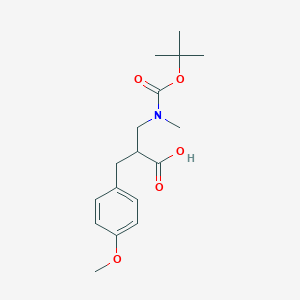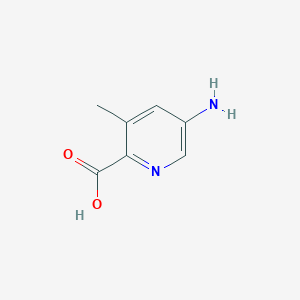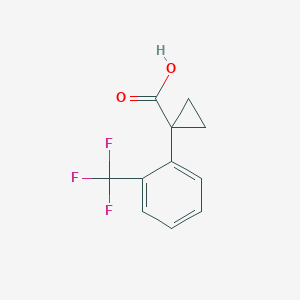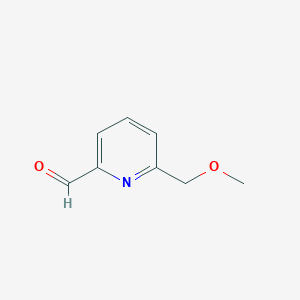
6-(Methoxymethyl)picolinaldehyde
説明
6-(Methoxymethyl)picolinaldehyde is a compound that is structurally related to various quinoline derivatives, which have been extensively studied due to their interesting chemical and photophysical properties. Quinoline derivatives are known for their diverse applications in chemical synthesis, biological activity, and material science. The compound of interest, although not directly studied in the provided papers, shares structural similarities with the compounds investigated in these studies, such as 6-methoxyquinoline and 6-quinolylaldehyde .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and diverse. For instance, the synthesis of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt involves the condensation of benzaldehyde with malononitrile and its dimer in the presence of morpholine . Similarly, the synthesis of 5-(quinolidene-6)-3-alkylrhodanines and their monomethiodides, as well as 2-[2-(quinolyl-6)ethenyl]-6-methylquinoline, is achieved through the condensation of 6-quinolylaldehyde with various rhodanines and 2,6-dimethylquinoline . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction analysis . These techniques allow for a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. For example, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrates a ring-opening ring-closure (RORC) mechanism, leading to a range of products depending on the reaction conditions . This indicates that this compound could also exhibit interesting reactivity, potentially forming various adducts and undergoing transformations that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For instance, 6-methoxyquinoline exhibits specific photophysical properties that have been studied in different solvents and pH conditions . The reactivity of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride with alcohols to form fluorescent esters is another example of the chemical properties of these compounds, which could be relevant for the analysis of this compound . The acid dissociation constants and the ability to form chelates with metal ions, as seen in picolinaldehyde 2-hydroxyanil derivatives, are also important chemical properties that could be considered for this compound .
科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
A critical review by Munteanu and Apetrei (2021) on the analytical methods used for determining antioxidant activity discusses various tests based on hydrogen atom transfer and electron transfer. This paper might offer insights into the analytical techniques that could be applicable in studying compounds like 6-(Methoxymethyl)picolinaldehyde for their antioxidant properties or reactivity in various conditions (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Research by Husain and Husain (2007) on the applications of redox mediators in the degradation of organic pollutants using oxidoreductive enzymes highlights the potential environmental applications of chemical compounds in wastewater treatment. This study might indirectly relate to the environmental implications or applications of this compound (Husain & Husain, 2007).
Phosphorus-containing Polymers
Monge et al. (2011) focus on phosphorus-containing organic materials for biomedical applications, emphasizing their biocompatibility and resistance to protein adsorption. While not directly related to this compound, this research can provide a perspective on the importance of functional groups in the development of materials for regenerative medicine and drug delivery (Monge et al., 2011).
特性
IUPAC Name |
6-(methoxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLNKNAMXTHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651841 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890904-66-2 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



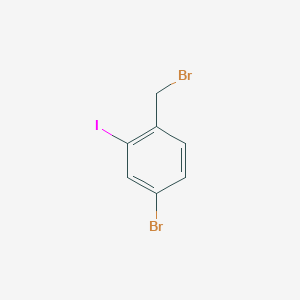
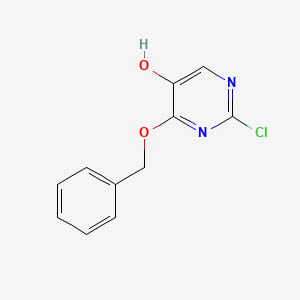

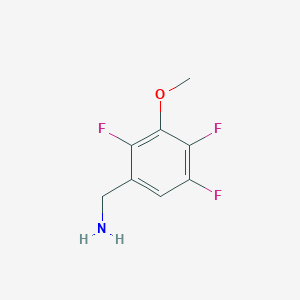
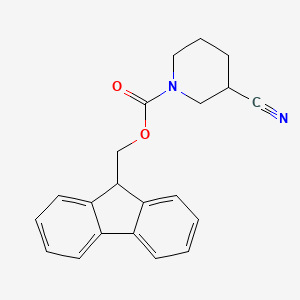

![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)


